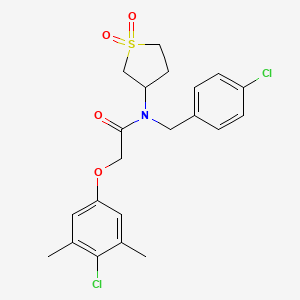

N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

CAS No.:

Cat. No.: VC16299130

Molecular Formula: C21H23Cl2NO4S

Molecular Weight: 456.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H23Cl2NO4S |

|---|---|

| Molecular Weight | 456.4 g/mol |

| IUPAC Name | 2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide |

| Standard InChI | InChI=1S/C21H23Cl2NO4S/c1-14-9-19(10-15(2)21(14)23)28-12-20(25)24(18-7-8-29(26,27)13-18)11-16-3-5-17(22)6-4-16/h3-6,9-10,18H,7-8,11-13H2,1-2H3 |

| Standard InChI Key | BVYSTGUMJAZAPF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 |

Introduction

N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound featuring a unique combination of functional groups, including a chloro-substituted phenoxy group and a tetrahydrothiophene moiety. This compound belongs to the class of acetamides, which are derivatives of acetic acid, and is notable for its potential applications in scientific research, particularly in medicinal chemistry and agrochemicals.

Synthesis

The synthesis of N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves several key steps, often conducted under controlled conditions such as temperature and pressure. Solvents like dimethylformamide or dichloromethane are commonly used to facilitate the reaction process. High-performance liquid chromatography (HPLC) may be employed to purify the final product.

Potential Applications

This compound is of interest for its potential applications in various scientific fields, including:

-

Medicinal Chemistry: Its unique structure suggests potential utility as a pharmacologically active compound, possibly interacting with biological targets such as enzymes or receptors.

-

Agrochemicals: The compound's diverse functional groups may confer biological activities useful in agricultural applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume